- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 934541-31-8 (TAK-901)
TAK-901 structure
Product Name:TAK-901
CAS 번호:934541-31-8
MF:C28H32N4O3S
메가와트:504.643685340881
MDL:MFCD18782651
CID:822530
PubChem ID:16124208
Update Time:2024-10-26
TAK-901 화학적 및 물리적 성질
이름 및 식별자
-
- TAK901
- TAK-901
- 5-(3-(Ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
- 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide
- PACLITAXEL C
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide (ACI)
- TAK 901
- NCGC00346645-05
- GLXC-03276
- NSC803712
- HY-12201
- WKDACQVEJIVHMZ-UHFFFAOYSA-N
- SB19309
- CHEMBL3544932
- DB12756
- EX-A874
- J-516603
- HMS3656F17
- SMR004701282
- SW220051-1
- MFCD18782651
- NSC762151
- AC-32836
- NS00072151
- SCHEMBL645679
- NSC-762151
- DB-044972
- SDCCGSBI-0654430.P001
- AS-19385
- UNII-DM9UIR23R7
- MLS006010174
- AKOS005266666
- 5-[3-(ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
- NCGC00346645-01
- CCG-269734
- 934541-31-8
- Z2037281050
- s2718
- BRD-K01683783-001-02-6
- 9H-PYRIDO(2,3-B)INDOLE-7-CARBOXAMIDE, 5-(3-(ETHYLSULFONYL)PHENYL)-3,8-DIMETHYL-N-(1-METHYL-4-PIPERIDINYL)-
- DM9UIR23R7
- Q27276478
- DTXSID70583097
- CS-0243
- NCGC00346645-04
- NSC-803712
- NCGC00346645-03
-
- MDL: MFCD18782651
- 인치: 1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)
- InChIKey: WKDACQVEJIVHMZ-UHFFFAOYSA-N
- 미소: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)NC1CCN(C)CC1
계산된 속성
- 정밀분자량: 504.22000
- 동위원소 질량: 504.21951207g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 중원자 수량: 36
- 회전 가능한 화학 키 수량: 6
- 복잡도: 884
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.5
- 토폴로지 분자 극성 표면적: 104Ų
실험적 성질
- 밀도: 1.33
- 비등점: 761.7±60.0°C at 760 mmHg
- PSA: 107.03000
- LogP: 6.21100
TAK-901 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0628-50mg |
TAK-901 |
934541-31-8 | 96% | 50mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0628-100mg |
TAK-901 |
934541-31-8 | 96% | 100mg |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0628-500mg |
TAK-901 |
934541-31-8 | 96% | 500mg |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0628-1g |
TAK-901 |
934541-31-8 | 96% | 1g |
42385.16CNY | 2021-05-08 | |
| TRC | T004920-5mg |
TAK-901 |
934541-31-8 | 5mg |
$ 236.00 | 2023-04-16 | ||
| TRC | T004920-50mg |
TAK-901 |
934541-31-8 | 50mg |
$ 1832.00 | 2023-04-16 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6412-10mg |
TAK-901 |
934541-31-8 | 98% | 10mg |
¥1669.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6412-5mg |
TAK-901 |
934541-31-8 | 98% | 5mg |
¥916.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6412-50mg |
TAK-901 |
934541-31-8 | 98% | 50mg |
¥4978.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6412-200mg |
TAK-901 |
934541-31-8 | 98% | 200mg |
¥12099.00 | 2023-09-10 |
TAK-901 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; basified
1.2 Reagents: Sodium bicarbonate ; basified
참조
합성 방법 2
반응 조건
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt
참조
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
참조
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,
합성 방법 4
반응 조건
참조
- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: N-Methyl-2-pyrrolidone ; 2 h, 20 - 30 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt
참조
- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase Inhibitor, Journal of Organic Chemistry, 2015, 80(3), 1564-1568
합성 방법 6
반응 조건
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt
참조
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 d, rt
참조
- Preparation of pyridoindoles as kinase inhibitors, United States, , ,
합성 방법 8
반응 조건
참조
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
TAK-901 Raw materials
- 1-methylpiperidin-4-amine
- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
TAK-901 Preparation Products
TAK-901 관련 문헌
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
934541-31-8 (TAK-901) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
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